molecular formula C25H20ClF2N3O3 B1239553 Flucycloxuron, (Z)- CAS No. 94050-53-0

Flucycloxuron, (Z)-

Cat. No.: B1239553
CAS No.: 94050-53-0
M. Wt: 483.9 g/mol
InChI Key: PCKNFPQPGUWFHO-SXBRIOAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-flucycloxuron is a flucycloxuron.

Properties

CAS No.

94050-53-0

Molecular Formula

C25H20ClF2N3O3

Molecular Weight

483.9 g/mol

IUPAC Name

N-[[4-[[(Z)-[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33)/b31-23-

InChI Key

PCKNFPQPGUWFHO-SXBRIOAWSA-N

Isomeric SMILES

C1CC1/C(=N/OCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)/C4=CC=C(C=C4)Cl

SMILES

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl

melting_point

143.6 °C

113036-88-7
94050-53-0

Pictograms

Irritant

Synonyms

flucycloxuron

vapor_pressure

4.05e-10 mmHg

Origin of Product

United States

Synthesis routes and methods

Procedure details

36.6 g of 2,6-difluorobenzoylisocyanate in 50 ml of dry diethyl ether were added to a solution of 59.0 g 4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline in 700 ml of dry diethylether with external cooling at 0°-10° C. After stirring for 3 hours at 0°-10° C. the formed precipitate was sucked off, washed with diethyl ether, and dried. The product obtained in a yield of 76.0 g was chromatographed over silica, chloroform being used as an eluent. The desired product was isolated in a yield of 60,7 g having a purity of at least 95% (PMR). The product obtained had a melting range of 145°-175° C. and comprised the syn- and anti-form in approximately equal amounts. In another experiment the desired product was obtained as a mixture of the syn- and anti-form in a ratio of 85:15; melting point 187°-191° C.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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